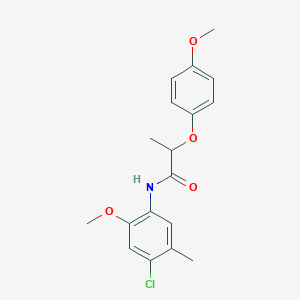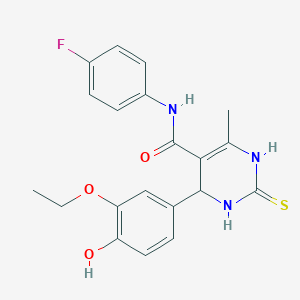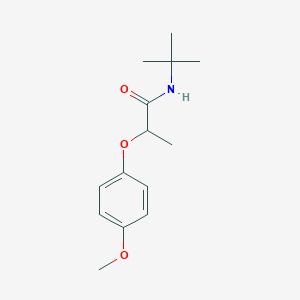
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as CR-8, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CR-8 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of effects on estrogen receptors in different tissues.
Applications De Recherche Scientifique
CR-8 has been studied for its potential applications in a range of scientific fields, including cancer research, reproductive biology, and neuroscience. In cancer research, CR-8 has been shown to have anti-tumor effects in breast cancer cell lines, and has been proposed as a potential therapeutic agent for the treatment of breast cancer. In reproductive biology, CR-8 has been shown to have effects on the development of the mammary gland, and has been proposed as a tool for studying the mechanisms of estrogen signaling in this tissue. In neuroscience, CR-8 has been shown to have effects on cognitive function and memory, and has been proposed as a potential therapeutic agent for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of CR-8 is complex and involves interactions with estrogen receptors in different tissues. CR-8 has been shown to have both agonist and antagonist effects on estrogen receptors, depending on the tissue type and the specific receptor isoform. In breast cancer cells, CR-8 has been shown to have anti-tumor effects by inhibiting the growth of cancer cells and inducing apoptosis. In the mammary gland, CR-8 has been shown to have effects on the development of the gland by modulating the activity of estrogen receptors. In the brain, CR-8 has been shown to have effects on cognitive function and memory by modulating the activity of estrogen receptors in the hippocampus.
Biochemical and Physiological Effects:
CR-8 has a range of biochemical and physiological effects, depending on the tissue type and the specific receptor isoform. In breast cancer cells, CR-8 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In the mammary gland, CR-8 has been shown to have effects on the development of the gland by modulating the activity of estrogen receptors and regulating the expression of genes involved in mammary gland development. In the brain, CR-8 has been shown to have effects on cognitive function and memory by modulating the activity of estrogen receptors in the hippocampus and regulating the expression of genes involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
CR-8 has several advantages for use in lab experiments, including its high potency and selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its stability in biological fluids. However, there are also limitations to the use of CR-8 in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on CR-8, including further studies on its potential therapeutic applications in cancer and neurodegenerative diseases, as well as investigations into its effects on other tissues and receptor isoforms. Additionally, there is a need for further research on the safety and toxicity of CR-8, as well as studies on its pharmacokinetics and pharmacodynamics in different tissues and animal models. Finally, there is a need for the development of new and improved synthetic methods for the production of CR-8, as well as the development of new analogs and derivatives with improved potency and selectivity for estrogen receptors.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-9-16(17(23-4)10-15(11)19)20-18(21)12(2)24-14-7-5-13(22-3)6-8-14/h5-10,12H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNPIPBHWVWDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4107667.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4107668.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4107673.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide hydrochloride](/img/structure/B4107678.png)
![5-(2,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4107684.png)


![1-(2-fluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4107711.png)

![3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4107723.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4107729.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4107737.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B4107738.png)